[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
Description
This compound is a substituted propenylamine derivative with a 2-methoxyphenyl group at the C3 position of the propenyl chain and a 2-methylpropyl (isobutyl) amine group at the C1 position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQFJJRYLJTNO-WVLIHFOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves several steps:
Formation of the Methoxyphenyl Group: The initial step involves the formation of the methoxyphenyl group through the methylation of phenol using methanol in the presence of a catalyst such as sulfuric acid.
Allylation: The next step is the allylation of the methoxyphenyl group to form the prop-2-en-1-yl chain. This can be achieved through a reaction with allyl bromide in the presence of a base like potassium carbonate.
Amine Formation: The prop-2-en-1-yl group is then reacted with an amine, such as isobutylamine, under reflux conditions to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the double bond in the prop-2-en-1-yl chain, converting it to a saturated alkyl chain.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its potential to serve as a precursor for synthesizing derivatives with enhanced efficacy or selectivity. The methoxy group is known to modulate biological activity, which can be exploited in drug design.
Synthesis Methods:
- Various synthetic routes have been developed to customize the compound's structure, allowing researchers to optimize biological activity and selectivity. These methods often involve multi-step reactions that facilitate the introduction of functional groups into the molecule.
Pharmacological Studies
Pharmacological research has identified several potential therapeutic applications for (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride:
- Antidepressant Effects: Similar compounds with methoxy substitutions have shown antidepressant properties, suggesting that this compound may also exhibit mood-enhancing effects.
- Anti-inflammatory Properties: Compounds within the same structural class have demonstrated anti-inflammatory activities, indicating potential for treating conditions characterized by inflammation.
- Antimicrobial Activity: Certain derivatives have been noted for their antimicrobial properties, which could be explored further in developing new antibiotics or antifungal agents.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine | Similar amine structure; contains methoxy group | Known for potent antidepressant effects |
| (E)-3-(4-Methoxyphenyl)prop-2-en-1-amine | Propene backbone; different aryl substituent | Exhibits anti-inflammatory properties |
| 4-(2-Methylpropylamino)-1-naphthalenol | Naphthalene core; secondary amine | Significant antimicrobial activity |
This comparative analysis highlights the diversity within this chemical class while emphasizing the unique aspects of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride, particularly its specific methoxy substitution and potential biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomers: Ortho- vs. Para-Methoxy Substitution
The para-methoxy isomer, (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride (CAS: 1240590-78-6), shares the same backbone but differs in the methoxy group position. The para isomer has a molecular weight of 241.76 g/mol (C₁₄H₂₁ClNO) , while the ortho isomer (target compound) would have a similar formula but distinct stereoelectronic behavior due to the ortho-methoxy group’s proximity to the propenyl chain .
Alkylamine Chain Variations
- Propylamine vs. 2-Methylpropylamine : The target compound’s 2-methylpropyl group introduces greater steric bulk compared to the propylamine analog (2E)-3-(2-methoxyphenyl)prop-2-en-1-ylamine hydrochloride (CAS: 1240591-01-8). This may influence solubility (e.g., logP differences) and pharmacokinetics .
- HBK Series: Compounds like HBK14–HBK19 (piperazine derivatives with phenoxy-ethoxyethyl/phenoxypropyl chains) exhibit structural divergence but share the 2-methoxyphenyl motif. For example, HBK17 (C₂₃H₃₁ClN₂O₂) includes a piperazine ring and a 2,5-dimethylphenoxypropyl chain, enhancing rigidity and receptor selectivity compared to the simpler propenylamine scaffold of the target compound .
Pharmacological and Physicochemical Data (Inferred from Analogs)
Research Implications and Gaps
- Receptor Binding : The ortho-methoxy group may hinder binding to certain receptors (e.g., 5-HT₁A) compared to para-substituted analogs due to steric clashes, as seen in related piperazine derivatives .
- Lack of Direct Data: No pharmacological or toxicity data for the target compound are available in the provided evidence, highlighting a need for experimental validation.
Biological Activity
The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a synthetic organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is , with a molecular weight of 255.79 g/mol. The compound features a propene backbone and a methoxyphenyl substituent, which enhances its lipophilicity, potentially influencing its interaction with biological targets .
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.79 g/mol |
| CAS Number | 1240590-72-0 |
| Functional Groups | Propene, amine, methoxy |
The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the methoxy group may enhance its binding affinity to certain biological targets, potentially leading to various pharmacological effects.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Antidepressant Effects: Compounds with methoxyphenyl groups are often explored for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
- Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Related compounds have demonstrated significant antimicrobial properties, suggesting potential applications in combating infections.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Methoxyphenyl Derivatives:
- Antimicrobial Activity Assessment:
- Inflammatory Response Modulation:
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Stereochemical Purity | Key Reference |
|---|---|---|---|
| Heck Coupling | 75–85 | >98% E | |
| Wittig Reaction | 60–70 | 90–95% E | |
| Grignard Alkylation | 50–60 | 85–90% E |
How can X-ray crystallography using SHELXL refine the crystal structure of this compound, and what challenges arise from its propenyl group?
Methodological Answer:
- Data Collection: Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction data.
- Refinement in SHELXL:
- Validation: Check using Rint (<5%) and CCDC deposition (e.g., Mercury software for visualization) .
Challenges:
- Thermal motion in the propenyl group may require TLS (Translation-Libration-Screw) refinement to model atomic displacements accurately .
What spectroscopic techniques are most effective for characterizing the hydrochloride salt form, and how can data interpretation account for impurities?
Methodological Answer:
- NMR (¹H/¹³C):
- Mass Spectrometry (HRMS):
- Exact mass: Calculate using [M+H]<sup>+</sup> (e.g., 265.1543 for C15H21NO·HCl) and match with experimental values (tolerance ±0.001 Da) .
- Impurity Analysis:
- Use HPLC-DAD (UV 254 nm) with a C18 column; spiking experiments to identify byproducts like Z-isomers .
How do researchers analyze the compound’s potential biological activity in receptor binding assays?
Methodological Answer:
- Assay Design:
- Data Interpretation:
(Advanced) How to resolve crystallographic disorder in the methoxyphenyl moiety during SHELXL refinement?
Methodological Answer:
- Strategies:
(Advanced) How to address contradictions in reported logP values across studies?
Methodological Answer:
- Multi-Method Validation:
- Experimental: Use shake-flask (pH 7.4) and HPLC-derived logP .
- Computational: Compare predicted values (e.g., ChemAxon, ACD/Labs) with experimental data .
- Root Cause Analysis:
- Check purity (HPLC >98%) and ionization state (HCl salt vs. free base) discrepancies .
(Advanced) What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Tools:
- Validation:
(Advanced) In SAR studies, how does modifying the 2-methylpropyl group affect efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
